1,7-Dimethylindoline-2-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156136-68-4 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1,7-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3 |
InChI Key |
XLMJIVRCRGDYHT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC(=S)N2C |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(=S)N2C |
Synonyms |
2H-Indole-2-thione, 1,3-dihydro-1,7-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key observations :
- The thione group in this compound increases lipophilicity (higher Log P) compared to Indolin-2-one, reducing aqueous solubility.
- Methyl substituents further lower solubility due to steric effects.
- The absence of an N-H bond in the thione derivative eliminates hydrogen-bond donor capacity, unlike Indolin-2-one.
Comparison :
- Thione synthesis typically requires harsher conditions (e.g., higher temperatures or toxic reagents) compared to ketone formation.
Research Findings and Limitations
- Thermal stability : Methyl groups in this compound likely improve thermal stability compared to unsubstituted indoline-2-thiones.
- Synthetic challenges : Evidence highlights the importance of purification (e.g., recrystallization) for indolin-2-one derivatives ; similar steps may be critical for thione analogs to achieve high purity.
- Data gaps : Direct experimental data (e.g., spectroscopic or biological) for this compound is absent in the provided evidence, necessitating extrapolation from related compounds.
Preparation Methods
Reaction Procedure
A mixture of 1,7-dimethylindoline-2-one (1 mmol) and Lawesson’s reagent (1 mmol) is refluxed in anhydrous toluene for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by flash chromatography (petroleum ether/ethyl acetate, 10:1) yields this compound as a red solid.
Key Data:
-
Yield : 85–92%
-
Melting Point : 162–164°C
-
Characterization :
Mechanistic Insights
Lawesson’s reagent operates via a nucleophilic mechanism. The phosphorus center attacks the carbonyl oxygen, forming a tetrahedral intermediate. Subsequent cleavage of the P–S bond transfers sulfur to the carbonyl carbon, yielding the thiocarbonyl product.
Cyclization of Thioamide Precursors
An alternative route involves the cyclization of thioamide derivatives to construct the indoline ring system. This method is advantageous for introducing substituents at specific positions.
Synthesis of N-(2-Mercaptophenyl)propionamide
A solution of 2-aminothiophenol (1 mmol) and propionyl chloride (1.2 mmol) in dichloromethane is stirred at 0°C for 2 hours. The intermediate N-(2-mercaptophenyl)propionamide is isolated and treated with polyphosphoric acid (PPA) at 120°C for 6 hours. The cyclized product, this compound, is purified via column chromatography.
Key Data:
-
Yield : 70–75%
-
Reaction Time : 6–8 hours
-
Solvent : Dichloromethane → PPA
Base-Mediated [3 + 2]-Annulation
While primarily used to functionalize existing thiones, this method can be adapted for synthesizing this compound by employing nitroalkenes as annulation partners.
Procedure
A mixture of indoline-2-thione (1 mmol), nitroalkene (1.2 mmol), and potassium tert-butoxide (1.5 mmol) in dimethyl sulfoxide (DMSO) is stirred at 25°C for 3 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Lawesson’s Reagent | 85–92 | >95 | 4–6 | High selectivity, mild conditions |
| Thioamide Cyclization | 70–75 | 90 | 6–8 | Modular substituent introduction |
| [3 + 2]-Annulation | 60–68 | 88 | 3 | Functionalization versatility |
Challenges and Optimization Strategies
-
Byproduct Formation : Thionation reactions may produce sulfides or over-sulfurated derivatives. Using stoichiometric Lawesson’s reagent and controlled temperatures (80–100°C) minimizes side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but complicate purification. Switching to toluene improves isolation yields.
-
Catalytic Additives : Lewis acids like BF3·OEt2 accelerate annulation reactions, reducing time by 30% .
Q & A
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, bond dissociation energies, and electrostatic potential surfaces. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate models. Discrepancies may arise from solvent effects, requiring implicit/explicit solvation models in simulations .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Systematic replication studies under controlled conditions (e.g., inert atmosphere, trace water removal) are essential. Analyze reaction intermediates via in situ IR or ESR spectroscopy. Conflicting results may stem from impurities in starting materials—validate reagent purity via elemental analysis and quantify trace metals (e.g., Pd, Cu) using ICP-MS .
Q. What experimental designs are recommended to evaluate the compound’s biological activity while minimizing cytotoxicity false positives?
- Methodological Answer : Use orthogonal assays (e.g., MTT, resazurin) to confirm cell viability results. Include controls for thione-mediated redox interference (e.g., NAC pretreatment). For target engagement studies, employ thermal shift assays (TSA) or surface plasmon resonance (SPR). Dose-response curves should span 3–5 logs, with Hill slopes analyzed for cooperative effects .
Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Re-refine existing crystallographic data using software like SHELXL or OLEX2 to check for overfitting. Compare unit cell parameters with literature values; deviations >1% suggest polymorphic forms. Variable-temperature XRD can identify phase transitions. For ambiguous structures, supplement with solid-state NMR or Hirshfeld surface analysis .
Data Analysis & Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC values. Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Outliers are identified via Grubbs’ test. For non-normal distributions, non-parametric tests (Kruskal-Wallis) are preferable. Report effect sizes (Cohen’s d) and confidence intervals .
Q. How should researchers handle batch-to-batch variability in synthesized this compound samples?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity, crystallinity, and particle size. Use multivariate analysis (PCA or PLS) to correlate process parameters (e.g., cooling rate, stirring speed) with CQAs. Statistical process control (SPC) charts monitor variability over production cycles .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in studies involving this compound?
- Methodological Answer : Publish full synthetic protocols (including equipment brand/model), raw spectral data, and crystallographic .cif files. Use FAIR data principles: store datasets in repositories like Zenodo or ChemRxiv. Cross-validate findings with independent labs and document negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
